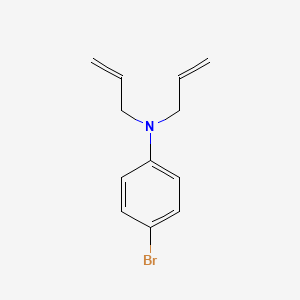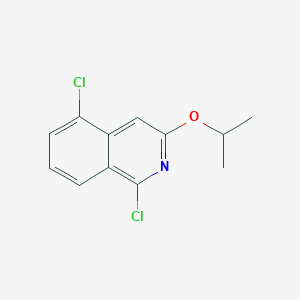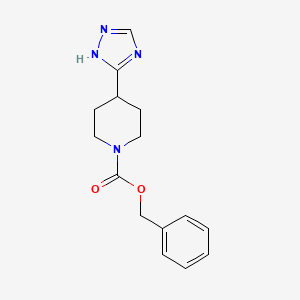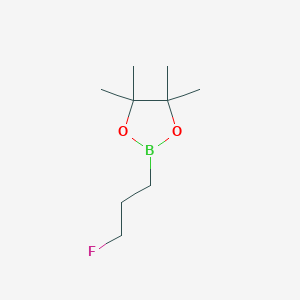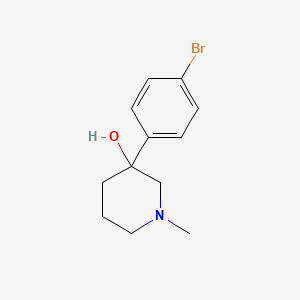
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound, in particular, features a bromine atom, a thiophene ring, and a carboxylic acid group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-aminobenzophenone and thiophene-2-carboxylic acid.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core structure. This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction processes.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-4-carboxylic acid: A simpler analog without the bromine and thiophene groups.
2-Oxo-1,2-dihydroquinoline derivatives: Compounds with similar core structures but different substituents.
Thiophene-containing quinolines: Compounds that include the thiophene ring but lack other functional groups present in the target compound.
Uniqueness
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is unique due to the combination of the bromine atom, thiophene ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H8BrNO3S |
|---|---|
Molekulargewicht |
350.19 g/mol |
IUPAC-Name |
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO3S/c15-7-3-4-9-8(6-7)11(14(18)19)12(13(17)16-9)10-2-1-5-20-10/h1-6H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
YFJKOATXQKKSHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1.4]Diazepan-1-yl-quinoline](/img/structure/B8605163.png)
